

Quantum Chemical Calculations for 2,5,5-Trimethylheptane: A Technical Guide

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Compound of Interest

Compound Name: *2,5,5-Trimethylheptane*

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This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, energetic, and spectroscopic properties of **2,5,5-trimethylheptane**. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the theoretical approaches and their practical implementation.

Introduction to 2,5,5-Trimethylheptane

2,5,5-Trimethylheptane ($C_{10}H_{22}$) is a branched-chain alkane with the chemical structure illustrated below.^{[1][2][3][4]} Understanding its conformational landscape, thermodynamic stability, and vibrational properties is crucial for various applications, including the development of force fields for molecular simulations and the prediction of its chemical behavior. Quantum chemical calculations provide a powerful tool for obtaining these properties with high accuracy.^[5]

Theoretical Background and Computational Methods

The study of molecules like **2,5,5-trimethylheptane** at the quantum mechanical level relies on solving the time-independent Schrödinger equation. Due to the complexity of this equation for many-electron systems, various approximations and computational methods have been developed.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a popular method for electronic structure calculations due to its favorable balance between accuracy and computational cost.[\[6\]](#)[\[7\]](#)[\[8\]](#) In DFT, the electron density is the central quantity used to calculate the total energy of the system. A key component of DFT is the exchange-correlation functional, which approximates the complex many-body effects. Common functionals include B3LYP, which has been shown to provide reliable results for a wide range of chemical systems.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

2.2. Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization.[\[5\]](#) While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate results, often referred to as the "gold standard" in quantum chemistry.[\[5\]](#)[\[11\]](#) These methods are particularly useful for obtaining benchmark energetic data.

Computational Protocol: A Step-by-Step Guide

The following section outlines a typical workflow for performing quantum chemical calculations on **2,5,5-trimethylheptane**.

3.1. Conformational Analysis

Due to the presence of multiple rotatable single bonds, **2,5,5-trimethylheptane** can exist in numerous conformations. A thorough conformational search is the first critical step to identify the low-energy structures on the potential energy surface.

- Methodology: A common approach involves a systematic or stochastic search using molecular mechanics force fields (e.g., MMFF94) to generate a large number of initial conformers. These conformers are then typically optimized at a lower level of theory, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)), to narrow down the set of unique, low-energy structures. The resulting unique conformers are then subjected to further optimization at a higher level of theory.

3.2. Geometry Optimization

For each identified conformer, a full geometry optimization is performed to locate the stationary point on the potential energy surface corresponding to a local minimum.

- Methodology: The geometry of each conformer is optimized using a higher-level theoretical method, for instance, the B3LYP functional with a larger basis set like 6-311+G(d,p).[\[6\]](#)[\[9\]](#) The optimization process continues until the forces on the atoms and the energy change between successive steps fall below predefined convergence criteria.

3.3. Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed for each stable conformer. These calculations serve two primary purposes:

- Characterization of Stationary Points: The nature of the stationary point is determined by analyzing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.
- Prediction of Infrared Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) spectrum of the molecule.[\[12\]](#)[\[13\]](#)[\[14\]](#) These frequencies are often scaled by an empirical factor to better match experimental data.
- Methodology: Harmonic vibrational frequencies are calculated at the same level of theory used for the geometry optimization (e.g., B3LYP/6-311+G(d,p)).

3.4. Thermochemical Analysis

The results from the vibrational frequency calculations are used to compute various thermochemical properties by applying statistical mechanics principles.

- Methodology: Key thermochemical parameters such as the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy are calculated.[\[10\]](#)[\[15\]](#) These values allow for the determination of the relative stabilities of the different conformers at a given temperature. The enthalpy of formation can also be calculated using isodesmic reactions or other established protocols.[\[10\]](#)

Data Presentation: Calculated and Experimental Properties

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations and compares them with available experimental or critically evaluated data from the National Institute of Standards and Technology (NIST).[\[1\]](#)[\[16\]](#)

Table 1: Thermophysical Properties of **2,5,5-Trimethylheptane**

Property	Experimental/Evaluated Value (NIST)
Molecular Weight	142.28 g/mol [2]
Normal Boiling Point	155.8 °C (428.95 K) [16]
Critical Temperature	329.7 °C (602.85 K) [16]
Critical Pressure	2.48 MPa [16]
Critical Density	0.24 g/cm ³ [16]

Table 2: Representative Thermochemical Data for Alkanes (Illustrative)

Property	Computational Method	Calculated Value (kcal/mol)
Standard Enthalpy of Formation (Isooctane)	CBS-QB3	-54.40 ± 1.60 [10]
Standard Enthalpy of Formation (Isooctane)	Experimental	-53.54 ± 0.36 [10]

Note: Specific calculated thermochemical data for **2,5,5-Trimethylheptane** is not readily available in the searched literature. The data for isooctane, a structural isomer, is provided for illustrative purposes to show the expected accuracy of high-level computations.[\[10\]](#)

Visualization of Computational Workflows

Visualizing the logical flow of a computational chemistry study is essential for understanding the interdependencies of different calculation steps.

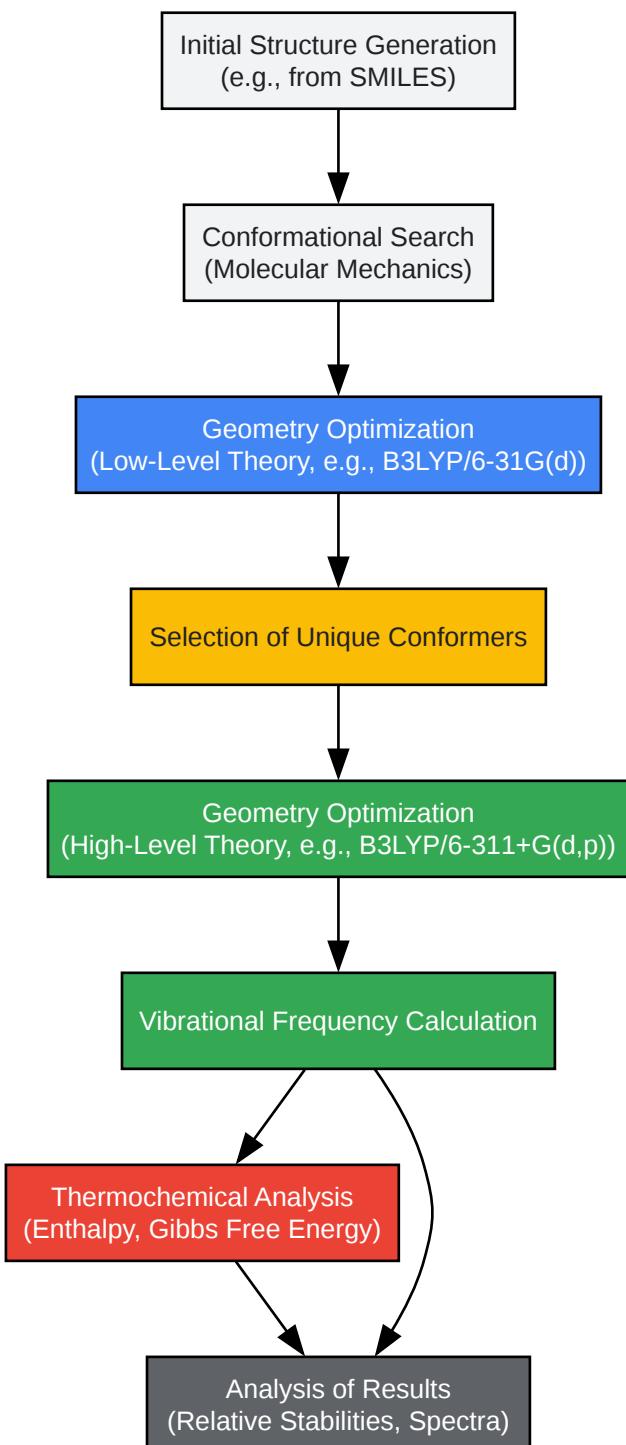


Figure 1: General Workflow for Quantum Chemical Calculations

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Caption: General workflow for quantum chemical calculations.

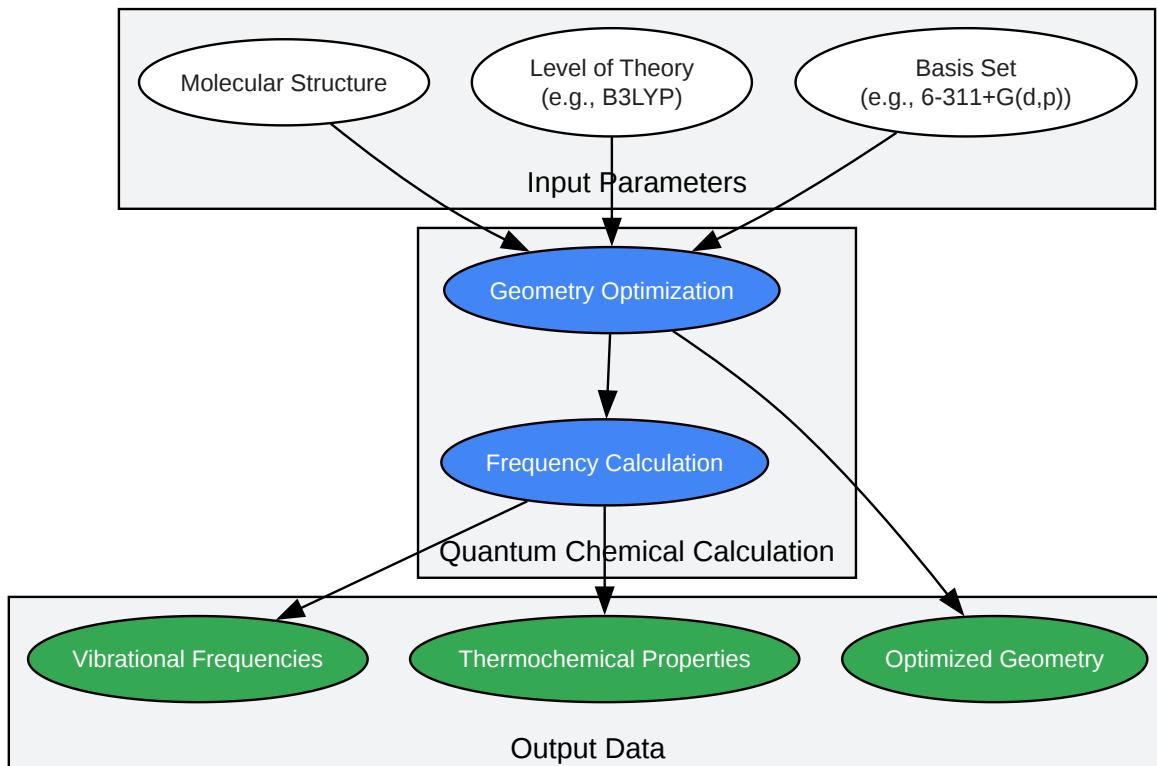


Figure 2: Logical Relationship of Computational Parameters

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Caption: Logical relationship of computational parameters.

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